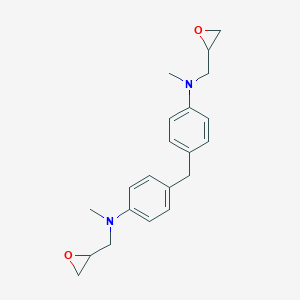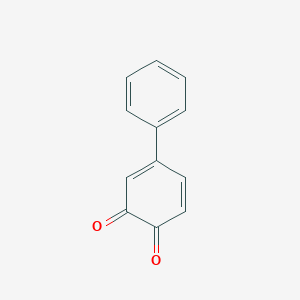
4-Phenyl-1,2-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-1,2-benzoquinone, also known as p-phenylenedione, is a chemical compound with the molecular formula C12H8O2. It is a yellow crystalline solid that is commonly used in various scientific research applications. Its unique chemical properties make it an important compound in the fields of organic synthesis, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of 4-Phenyl-1,2-benzoquinone is not fully understood, but it is known to act as an oxidizing agent. It can react with various biomolecules, such as proteins, nucleic acids, and lipids, and cause oxidative damage. This oxidative damage can lead to various physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
4-Phenyl-1,2-benzoquinone has various biochemical and physiological effects, including its ability to induce oxidative stress, activate various signaling pathways, and modulate gene expression. It has been shown to induce apoptosis in various cell lines and to inhibit the growth of various cancer cells. It has also been shown to modulate the activity of various enzymes, such as cytochrome P450 and glutathione S-transferase, and to affect the metabolism of various drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Phenyl-1,2-benzoquinone in lab experiments is its ability to induce oxidative stress and modulate gene expression. This makes it a useful tool compound for studying the mechanism of action of various drugs and enzymes. However, one limitation is its potential toxicity, as it can cause oxidative damage to various biomolecules and affect the viability of cells.
Orientations Futures
There are various future directions for research on 4-Phenyl-1,2-benzoquinone, including its use in the development of new drugs and its potential role in the treatment of various diseases. It is also important to further study its mechanism of action and its effects on various signaling pathways and gene expression. Additionally, it is important to explore its potential toxicity and to develop methods to mitigate its harmful effects. Overall, 4-Phenyl-1,2-benzoquinone is a promising compound with various scientific research applications and future directions for exploration.
Méthodes De Synthèse
The synthesis of 4-Phenyl-1,2-benzoquinone can be achieved through various methods, including the oxidation of 4-phenylphenol, the oxidation of 4-phenylcyclohexanol, and the oxidation of 4-phenylcyclohexanone. The most commonly used method is the oxidation of 4-phenylphenol using oxidizing agents such as lead tetraacetate, chromium trioxide, or manganese dioxide. The reaction occurs in the presence of an acid catalyst and yields 4-Phenyl-1,2-benzoquinone as a yellow crystalline solid.
Applications De Recherche Scientifique
4-Phenyl-1,2-benzoquinone has various scientific research applications, including its use in organic synthesis, biochemistry, and pharmacology. It is commonly used as a building block in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. In biochemistry, it is used as a model compound to study the mechanism of action of various enzymes and as a substrate for various enzyme assays. In pharmacology, it is used as a tool compound to study the mechanism of action of various drugs and to develop new drugs.
Propriétés
Numéro CAS |
17189-95-6 |
|---|---|
Nom du produit |
4-Phenyl-1,2-benzoquinone |
Formule moléculaire |
C12H8O2 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
4-phenylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C12H8O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
GYUPJJYSAFYKOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=O)C=C2 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)

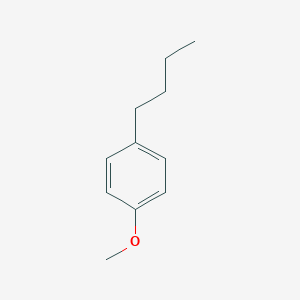
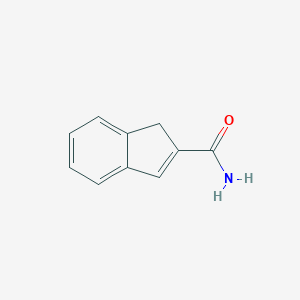
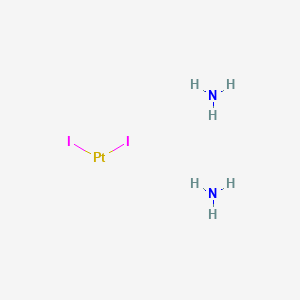
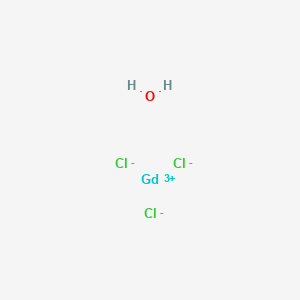
![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)




